Mnitmt

Overview

Description

Synthesis Analysis

The synthesis of complex molecules and molecular assemblies often requires marrying Nature's synthetic strategies with traditional synthetic approaches. This approach enables the generation of molecules with defined physical, chemical, and biological properties that might be challenging to achieve through chemical strategies alone (Wu & Schultz, 2009).

Molecular Structure Analysis

The molecular structure of complexes, such as single-molecule magnets, is characterized by intricate arrangements of metal ions and ligands. For example, Mn(12) complexes exhibit a structure consisting of a central [Mn(IV)O(4)] cubane surrounded by a ring of Mn and O ions, highlighted by peripheral ligation provided by bridging ligands and water molecules. This structure underpins the magnetic properties of these complexes (Chakov et al., 2005).

Chemical Reactions and Properties

The chemical reactions of Mn-based complexes demonstrate the versatility and reactivity of these structures, particularly in redox reactions that influence their magnetic properties. For instance, the Mn(12) complexes show quasi-reversible redox behavior, a characteristic pivotal to understanding their function as single-molecule magnets (Chakov et al., 2005).

Physical Properties Analysis

Physical properties, such as magnetic susceptibility and zero-field splitting, are crucial for the characterization of compounds like Mn(12). These properties are influenced by the molecular structure and the oxidation state of the metal ions within the complex. The detailed study of these properties facilitates the understanding of the magnetic behavior of such complexes, including their potential as single-molecule magnets (Chakov et al., 2005).

Chemical Properties Analysis

The chemical properties, particularly the reactivity and stability of compounds like Mnitmt, can be inferred from studies on similar complexes. For instance, the reactivity of Mn-based complexes with various ligands and their redox behavior are indicative of the versatile chemical properties that such materials possess. This reactivity is crucial for applications ranging from catalysis to materials science (Chakov et al., 2005).

Scientific Research Applications

Genotoxic and Cytotoxic Effects on Mouse Bone Marrow Cells : MNITMT, used to treat autoimmune disorders, was studied for its genotoxic and cytotoxic effects on mouse bone marrow cells. High doses of this compound were found to cause both genotoxic and cytotoxic effects, indicated by lowered mitotic index and increased percentage of micronuclei at doses of 10 and 20 mg ml–1 (Abderrahman, 2014).

Comparison with Azathioprine in Rabbits : A study compared the effects of azathioprine (AZA) and this compound on antibody response in rabbits. This compound, which retains the methylnitroimidazole (MNI) group and lacks the 6-MP moiety of AZA, was found to be a more effective immunosuppressive agent. It caused significant inhibition of antibody response at lower doses and quicker onset compared to AZA (Al-Safi, Tashtoush, & Hassan, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

MNITMT is a novel, non-toxic immunosuppressive agent . It primarily targets the human mixed lymphocyte reaction . This reaction is a key component of the immune response, involving the activation of T cells by antigen-presenting cells. By inhibiting this reaction, this compound can suppress the immune response, making it a potent immunosuppressive agent .

Mode of Action

It is known that this compound interacts with its targets (human mixed lymphocytes) and inhibits their reaction . This results in a reduction in the immune response, which can be beneficial in conditions where the immune system is overactive or needs to be suppressed, such as in organ transplantation or autoimmune diseases .

Pharmacokinetics

It is known that this compound is a potent immunosuppressive agent without bone marrow toxicity This suggests that it may have good bioavailability and a favorable safety profile

Result of Action

The primary result of this compound’s action is the suppression of the immune response . This is achieved through the inhibition of the mixed lymphocyte reaction, which leads to a reduction in T cell activation and proliferation . This can have significant effects at the molecular and cellular levels, potentially altering the immune landscape and leading to immunosuppression .

Biochemical Analysis

Biochemical Properties

MNITMT plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and modulation of enzymatic activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound exerts its effects through a variety of mechanisms, including modulation of enzyme activity and changes in gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions result in a variety of cellular effects, including changes in cell signaling pathways and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation patterns typical of many biochemical compounds . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It can also affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

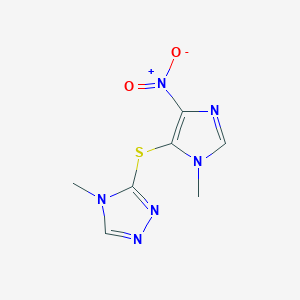

IUPAC Name |

4-methyl-3-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O2S/c1-11-3-8-5(13(14)15)6(11)16-7-10-9-4-12(7)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBDIMPYACLUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NN=CN2C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

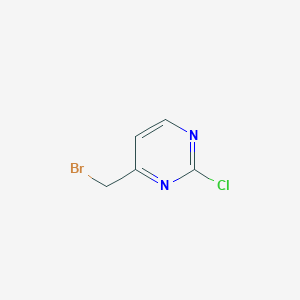

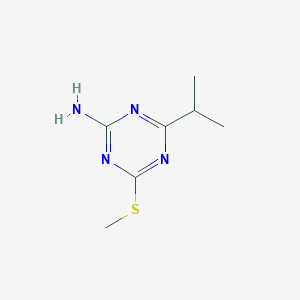

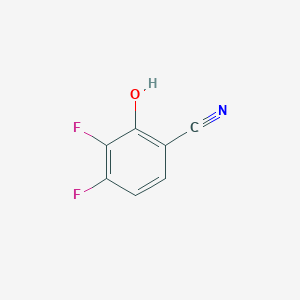

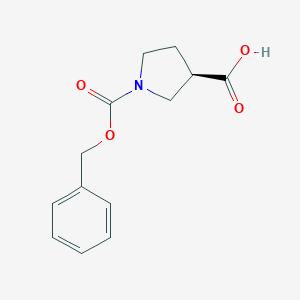

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the genotoxic and cytotoxic effects of MNITMT on bone marrow cells?

A1: Research suggests that high doses of this compound can induce both genotoxic and cytotoxic effects in mouse bone marrow cells []. Specifically, this compound was found to significantly reduce the mitotic index at concentrations of 10 and 20 mg/ml, indicating interference with cell division. Additionally, a dose-dependent increase in micronuclei formation was observed, suggesting DNA damage []. While lower doses (2 and 5 mg/ml) did not show significant bone marrow toxicity, the highest dose (20 mg/ml) led to a 50% reduction in the bone marrow cell proliferation rate [].

Q2: How does the immunosuppressive activity of this compound compare to Azathioprine (AZA)?

A2: Studies comparing this compound to AZA, a known immunosuppressant, revealed interesting findings. this compound (2 mg/kg/day) demonstrated a more rapid onset of immunosuppression in rabbits, significantly inhibiting antibody response by day 14 of administration. In contrast, AZA at the same dose took significantly longer (60 days post-treatment) to achieve comparable immunosuppression []. This suggests this compound could potentially offer a faster-acting immunosuppressive effect compared to AZA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)

![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)